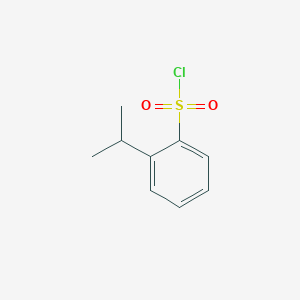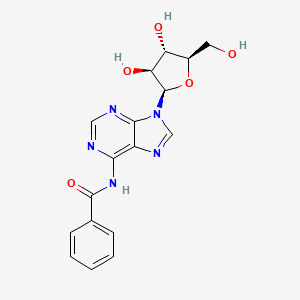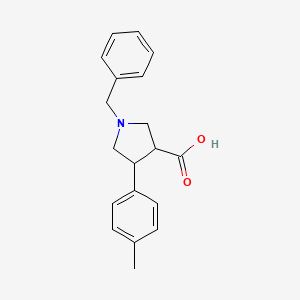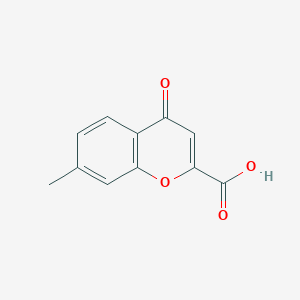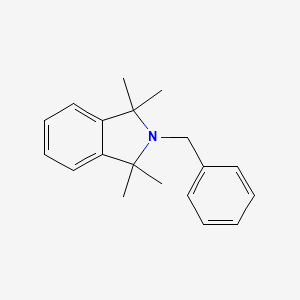
6-Bromo-1-hydroxynaphthalene
Overview
Description
6-Bromo-1-hydroxynaphthalene, also known as 6-BHN, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and ethanol and has a melting point of 142-143°C. 6-BHN is a versatile reagent used in organic synthesis and is a precursor for the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. 6-BHN is an important tool for researchers studying the structure and function of biomolecules and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Photosynthetic Electron Transport Inhibition
6-Bromo-1-hydroxynaphthalene derivatives have been studied for their ability to inhibit photosynthetic electron transport (PET) in chloroplasts. Halogenated compounds, including those with bromo- and chloro-substituents, demonstrate potent PET inhibition. This inhibition is influenced by the position and type of halogen substituents, affecting the lipophilicity and electronic properties of the molecule. Such compounds interact with chlorophyll a and amino acids in pigment-protein complexes, particularly in Photosystem II. Their effect on the PET chain, especially between P680 and plastoquinone QB, has been documented, providing insights into their structure-activity relationships (Goněc et al., 2017).
Synthesis of Anti-Inflammatory Agents
This compound is a key intermediate in synthesizing non-steroidal anti-inflammatory agents. For instance, its derivatives play a crucial role in preparing nabumetone and naproxen. The synthesis methodologies have evolved to address environmental and toxicological concerns, leading to more efficient and safer processes. These advancements in synthesis underscore its importance in pharmaceutical applications (Xu & He, 2010).
Antimicrobial Activities
Derivatives of this compound have been synthesized and tested for antimicrobial properties. These compounds, after specific chemical treatments and reactions, exhibit significant antimicrobial activities. Such studies highlight the potential of these derivatives in developing new antimicrobial agents (Sherekar et al., 2021).
Magnetic Field Effects on Photochemical Reactions
Research has also explored the effects of magnetic fields on the quantum yield of photochemical reactions involving this compound. These studies provide insights into the fundamental understanding of how magnetic fields can influence chemical reactions, particularly those related to bromine substitution processes (Ivanov et al., 2004).
HPLC-Fluorescence Analysis of Bile Acids
In analytical chemistry, derivatives of this compound have been utilized as fluorescent labelling reagents in high-performance liquid chromatography (HPLC) for analyzing bile acids in pharmaceuticals. This application demonstrates the role of these compounds in enhancing detection sensitivity and specificity in analytical methods (Cavrini et al., 1993).
Safety and Hazards
This compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-bromonaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYQOYAPVYVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80528858 | |
| Record name | 6-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91270-68-7 | |
| Record name | 6-Bromonaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









